molecular formula C23H21N5O2 B6441136 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine CAS No. 2549004-96-6

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine

Cat. No. B6441136
CAS RN: 2549004-96-6
M. Wt: 399.4 g/mol
InChI Key: CWKXRADGUIRXJZ-UHFFFAOYSA-N
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Description

The compound “2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrimidine ring, a piperidine ring, and an indolizine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectroscopy are typically used to elucidate the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyridine and pyrimidine rings might undergo electrophilic substitution, while the carbonyl group could be involved in nucleophilic addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which are structurally similar to your compound, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds have been covered .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Antimicrobial Activity

Pyrimidine derivatives are known to have antimicrobial properties . This makes them valuable in the development of new drugs to combat resistant strains of bacteria and other microbes .

Antiviral Activity

In addition to their antimicrobial properties, pyrimidine derivatives are also known to have antiviral properties . This makes them potentially useful in the treatment of various viral infections .

Antitumor Activity

Pyrimidine derivatives have been reported to exhibit antitumor activities . This suggests that they could be used in the development of new anticancer drugs .

Antidiabetic Activity

Pyridine-containing compounds have been studied for their potential antidiabetic activity . This suggests that they could be used in the treatment of diabetes .

Mechanism of Action

Target of Action

Similar compounds have been found to target the nur77 protein , a member of the nuclear receptor family of intracellular transcription factors. Nur77 plays a crucial role in the regulation of several physiological processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

For instance, some compounds can induce the mitochondrial targeting of Nur77, leading to Nur77-dependent apoptosis . This suggests that 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine may interact with its target in a similar manner, altering its function and triggering downstream effects.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to apoptosis, inflammation, and cellular differentiation . The exact downstream effects would depend on the specific context and environment in which the compound is active.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine may have similar effects, potentially making it useful for cancer treatment.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially if it is found to be biologically active .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also involve the design and synthesis of analogs with improved properties .

properties

IUPAC Name

indolizin-2-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(18-13-20-3-1-2-10-28(20)16-18)27-11-6-21(7-12-27)30-23-25-14-19(15-26-23)17-4-8-24-9-5-17/h1-5,8-10,13-16,21H,6-7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXRADGUIRXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine

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